5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
CAS No.: 1355334-84-7
Cat. No.: VC2684599
Molecular Formula: C12H10BrNO3
Molecular Weight: 296.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1355334-84-7 |
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Molecular Formula | C12H10BrNO3 |
Molecular Weight | 296.12 g/mol |
IUPAC Name | methyl 5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate |
Standard InChI | InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 |
Standard InChI Key | FPMCQOBEMFGJFU-UHFFFAOYSA-N |
SMILES | CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Br |
Canonical SMILES | CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The compound 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is precisely identified in chemical repositories and databases through several key identifiers. Its primary identification is through the CAS Registry Number 1355334-84-7, which uniquely distinguishes it from all other chemical entities . As a methyl ester, it represents an important functional derivative in the isoxazole family of compounds.
The IUPAC nomenclature for this compound follows systematic naming conventions for heterocyclic compounds with substituted rings. The parent structure is the isoxazole ring, with numbering beginning at the oxygen atom. The compound features three key substitutions: a 3-bromophenyl group at position 5, a methyl group at position 3, and a methyl carboxylate group at position 4 of the isoxazole ring.
Structural Characteristics
The molecular structure of 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester exhibits several distinctive features that contribute to its chemical behavior and potential applications:
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Isoxazole Core: The five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms creates a structural motif known for diverse biological activities.
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Meta-Bromophenyl Group: The presence of a bromine atom at the meta position (3-position) of the phenyl ring distinguishes this compound from more commonly studied para-substituted analogs.
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Methyl Substituent: A methyl group at position 3 of the isoxazole ring influences the electronic properties of the heterocycle.
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Carboxylic Acid Methyl Ester: The methyl ester functionality at position 4 provides opportunities for further chemical modifications and transformations.
This combination of structural elements contributes to the compound's potential utility in medicinal chemistry and synthetic applications.
Comparative Analysis with Structural Analogs
Comparison with 4-Bromo Positional Isomer
The 4-bromo positional isomer (5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester) represents a closely related structural analog that differs only in the position of the bromine atom on the phenyl ring. This para-substituted compound has been more extensively documented in chemical databases and research literature .
A comparative analysis of these positional isomers reveals:
Property | 3-Bromo isomer | 4-Bromo isomer |
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CAS Number | 1355334-84-7 | 1228689-61-9 (among others) |
Molecular Formula | C12H10BrNO3 | C12H10BrNO3 |
Molecular Weight | 296.12 g/mol | 296.12 g/mol |
Structural Distinction | Meta-bromophenyl | Para-bromophenyl |
Commercial Availability | Available from specialized suppliers | More widely available |
Documented Applications | Limited specific information | Better documented |
The change in bromine position from para to meta can significantly affect the electron distribution in the molecule, potentially leading to differences in chemical reactivity, binding interactions, and physical properties despite the identical molecular formula and weight.
Relationship to Parent Carboxylic Acid
The parent carboxylic acid of our target compound is 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid. The methyl ester represents a functionalized derivative of this acid, with the esterification providing altered properties:
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Increased Lipophilicity: The methyl ester generally exhibits enhanced lipophilicity compared to the free carboxylic acid, potentially improving membrane permeability.
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Reduced Hydrogen Bonding: The conversion of the carboxylic acid to an ester reduces hydrogen bond donor capacity.
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Prodrug Potential: Methyl esters can function as prodrugs, with the ester hydrolyzed in vivo to release the active carboxylic acid form.
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Synthetic Utility: The ester provides a protected form of the carboxylic acid functionality, facilitating selective reactions at other positions in the molecule.
For the related 4-bromo isomer, the synthesis of the parent acid from its ester has been documented to involve hydrolysis using lithium hydroxide in a THF/water mixture, followed by acidification . A similar approach would likely be applicable for converting our target methyl ester to its parent acid.
Applications and Significance
Biochemical Properties
The biochemical properties of 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester are likely influenced by several structural features:
These properties collectively contribute to the compound's potential interactions with biological systems, though specific binding affinities and activity profiles would require dedicated experimental investigation.
Industrial Applications
Beyond pharmaceutical applications, functionalized isoxazoles like 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester may find utility in various industrial contexts:
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As building blocks in organic synthesis for the creation of more complex molecules
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As intermediates in the production of agrochemicals
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In materials science applications
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As standards for analytical chemistry and quality control procedures
The bromine functionality provides a handle for further synthetic elaboration through cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), making this compound potentially valuable as a versatile synthetic intermediate.
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester would typically involve multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would reveal characteristic signals for:
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Methyl group at position 3 of the isoxazole (typically δ ~2.5 ppm)
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Methyl ester group (typically δ ~3.8-4.0 ppm)
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Aromatic protons of the meta-substituted phenyl ring (complex pattern in δ ~7.0-8.0 ppm region)
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¹³C NMR would provide information about the carbon framework, including characteristic shifts for the isoxazole carbons, carbonyl carbon, and aromatic carbons.
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Mass Spectrometry:
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Expected molecular ion peak at m/z 296/298 (showing characteristic bromine isotope pattern)
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Fragmentation patterns likely including loss of the methyl ester group and cleavage of the isoxazole ring
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Infrared Spectroscopy:
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Characteristic absorption bands for C=O stretching of the methyl ester (typically ~1720-1740 cm⁻¹)
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Bands associated with the isoxazole ring vibrations
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C-Br stretching vibrations (typically ~550-650 cm⁻¹)
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